molecular formula C12H17BrFNO B1442429 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine CAS No. 1142944-95-3

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine

Cat. No.: B1442429
CAS No.: 1142944-95-3
M. Wt: 290.17 g/mol
InChI Key: QDXWHXMQRNDTKQ-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an ethylamine chain

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFNO/c1-3-15(4-2)7-8-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXWHXMQRNDTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine typically involves the reaction of 4-bromo-2-fluorophenol with N,N-diethylethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with N,N-diethylethanamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluorophenol
  • 4-bromo-2-fluorobenzoic acid
  • 2-fluoro-4-bromophenoxyacetic acid

Uniqueness

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine is a compound that has garnered attention for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A bromo group at the para position,
  • A fluoro group at the ortho position relative to the ether linkage,
  • An ethanolamine moiety that enhances its solubility and reactivity.

Biological Activity

Research indicates that this compound interacts with various biomolecular targets, potentially influencing several biological pathways.

The proposed mechanism of action involves:

  • Binding to Enzymes/Receptors : The phenoxy group facilitates binding to specific receptors or enzymes, which may modulate their activity.
  • Influence on Signal Transduction : The presence of halogen atoms (bromine and fluorine) may enhance the compound's binding affinity, affecting downstream signaling pathways.

Antimicrobial Activity

A study evaluated the compound's efficacy against several microbial strains. It demonstrated significant inhibitory effects on:

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Strains : Showed promising antifungal activity against Candida albicans.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using various cancer cell lines. The results indicated that:

  • The compound exhibited selective cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for A549, indicating moderate potency.
Cell LineIC50 (µM)
MCF-710
A54915

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
4-bromo-2-chlorophenolBromine and chlorine substituentsModerate antibacterial activity
N,N-diethylethanolamineNo halogen substituentsLow cytotoxicity

Applications in Medicine and Industry

The compound's potential applications extend to:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Chemical Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine
Reactant of Route 2
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2-(4-bromo-2-fluorophenoxy)-N,N-diethylethanamine

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